molecular formula C18H20N6O2S2 B10984195 4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10984195
M. Wt: 416.5 g/mol
InChI Key: JOEXXIPPFKFOSW-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H20N6O2S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H20N6O2S2/c1-12-10-19-17(27-12)21-15(25)11-20-18(26)24-8-6-23(7-9-24)16-13-4-2-3-5-14(13)28-22-16/h2-5,10H,6-9,11H2,1H3,(H,20,26)(H,19,21,25)

InChI Key

JOEXXIPPFKFOSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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